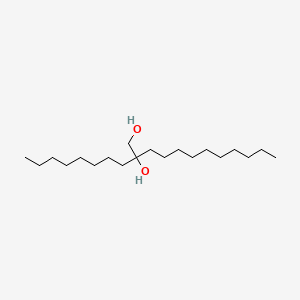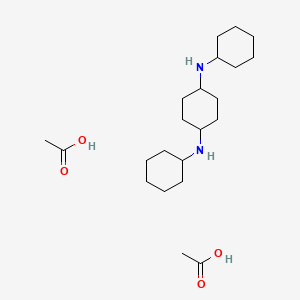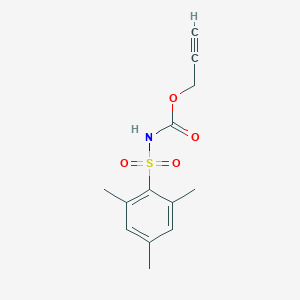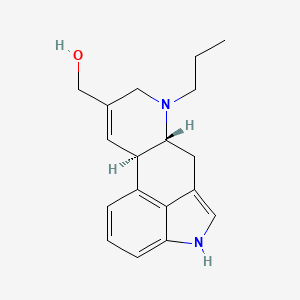
Silane, triphenyl(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triphenyl(phenylthio)-, also known as triphenyl(phenylthio)silane, is an organosilicon compound with the molecular formula C24H20SSi. This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylthio group. It is a crystalline solid that has been studied for its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silane, triphenyl(phenylthio)- typically involves the reaction of triphenylsilane with thiophenol. One common method is the reaction of triphenylsilane with thiophenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for silane, triphenyl(phenylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, triphenyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-phenyl bonds can be reduced under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives with reduced phenyl groups.
Substitution: Various substituted phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, triphenyl(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including superhydrophobic coatings and as a component in silicone-based products
Wirkmechanismus
The mechanism of action of silane, triphenyl(phenylthio)- involves its ability to act as a hydride donor or radical initiator. The silicon atom in the compound can participate in various chemical reactions, facilitating the formation or breaking of bonds. The phenylthio group can undergo oxidation or substitution, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Similar in structure but lacks the phenylthio group.
Triphenylsilane: Similar but without the phenylthio group.
Diphenylsilane: Contains two phenyl groups instead of three
Uniqueness: Silane, triphenyl(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where the phenylthio group plays a crucial role .
Eigenschaften
CAS-Nummer |
64451-46-3 |
|---|---|
Molekularformel |
C24H20SSi |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
triphenyl(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20SSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
KLWDSQQNVLZBIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


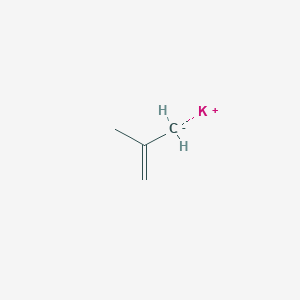

![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
